molecular formula C7H10ClNO B167263 p-Anisidine hydrochloride CAS No. 20265-97-8

p-Anisidine hydrochloride

Cat. No. B167263
CAS RN: 20265-97-8
M. Wt: 159.61 g/mol
InChI Key: VQYJLACQFYZHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Anisidine hydrochloride is a grayish-black crystalline solid or brown crystals . It is an organic compound with the formula CH3OC6H4NH2 . It is one of three isomers of anisidine, methoxy-containing anilines .


Synthesis Analysis

P-Anisidine is prepared by the reduction of 4-nitroanisole . A study on the acetylation of p-anisidine under microwave irradiation has shown that N-acetyl-p-anisidine can be produced in shorter reaction times, offering benefits to laboratories and industries .


Molecular Structure Analysis

The molecular structure of p-Anisidine is CH3OC6H4NH2 . It is one of three isomers of anisidine, methoxy-containing anilines .


Chemical Reactions Analysis

P-Anisidine readily condenses with aldehydes and ketones to form Schiff bases, which absorb at 350 nm . This colorimetric reaction is used to test for the presence of oxidation products in fats and oils . A study on the acetylation of p-anisidine under microwave irradiation has shown that N-acetyl-p-anisidine can be produced in shorter reaction times .


Physical And Chemical Properties Analysis

P-Anisidine hydrochloride is a grayish-black crystalline solid or brown crystals . It may be sensitive to prolonged exposure to air and light and is insoluble in water . It is probably combustible .

Scientific Research Applications

  • Polymeric Matrix and Polymer@TiO2 Nanocomposites

    • Application : This study investigates the influence of positional isomerism on the physicochemical characteristics of polymeric matrices by examining polyo-anisidine (POA) and polyp-anisidine (PPA) in conjunction with TiO2 nanoparticles .
    • Method : The synthesis of POA@TiO2 and PPA@TiO2 involved chemical oxidative polymerization .
    • Results : The study found that POA@TiO2 exhibited a lower weight loss than PPA@TiO2, suggesting an enhancement in thermal stability .
  • Oxidative Stability of Functional Oils

    • Application : The study investigated the bioavailability of Arthrospira platensis as an antioxidant in fish oil after fermentation and microencapsulation process .
    • Method : Unfermented and fermented A. platensis (Spirulina) were dried in a spray dryer with different ratios of maltodextrin and the powdered Spirulina samples were added to fish oil at a rate of 2% to monitor oxidative stability .
    • Results : According to p-anisidine and Totox (total oxidation) assessments, all Spirulina-added groups were at least as effective as BHT in preventing lipid oxidation .

Safety And Hazards

When heated to decomposition, p-Anisidine hydrochloride emits very toxic fumes . It is considered a questionable carcinogen with experimental carcinogenic and tumorigenic data . It is also a relatively toxic compound with a permissible exposure limit of 0.5 mg/m3 .

properties

IUPAC Name

4-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYJLACQFYZHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO.ClH, C7H10ClNO
Record name P-ANISIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-94-9 (Parent)
Record name p-Anisidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3020093
Record name p-Anisidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Grayish-black crystalline solid or brown crystals. (NTP, 1992)
Record name P-ANISIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name P-ANISIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

p-Anisidine hydrochloride

CAS RN

20265-97-8
Record name P-ANISIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzenamine, 4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20265-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Anisidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-methoxy-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Anisidinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-anisidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-ANISIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4R75N8VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

457 °F (NTP, 1992)
Record name P-ANISIDINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Anisidine hydrochloride
Reactant of Route 2
Reactant of Route 2
p-Anisidine hydrochloride
Reactant of Route 3
Reactant of Route 3
p-Anisidine hydrochloride
Reactant of Route 4
Reactant of Route 4
p-Anisidine hydrochloride
Reactant of Route 5
Reactant of Route 5
p-Anisidine hydrochloride
Reactant of Route 6
Reactant of Route 6
p-Anisidine hydrochloride

Citations

For This Compound
1,240
Citations
JB Pridham - Analytical Chemistry, 1956 - ACS Publications
… acids, and 6-deoxyaldohexoses involves the paper chromatographic resolution of the sugar mixture, spraying of the chromatogram with panisidine hydrochloride reagent, and heating …
Number of citations: 176 pubs.acs.org
CAS No - ntp.niehs.nih.gov
Groups of 55 rats of each sex and 55 mice of each sex were administered o-anisidine hydrochloride at one of the following doses, either 5,000 or 10,000 ppm for rats and either 2,500 or …
Number of citations: 1 ntp.niehs.nih.gov
CR KINNEY, CL MAHONEY - The Journal of Organic Chemistry, 1943 - ACS Publications
… The best procedure was to treat a cold suspension of p-anisidine hydrochloride in benzene with boron chloride. Under these conditions the boron chloride displaced the hydrogen …
Number of citations: 24 pubs.acs.org
National Toxicology Program - … technical report series, 1979 - pubmed.ncbi.nlm.nih.gov
… Male Mice: Negative Female Mice: Negative Synonyms: 2,4-dimethoxybenzenamine hydrochloride; 4-methoxy-o-anisidine hydrochloride; 2-methoxy-p-anisidine hydrochloride …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
DH Ball, JKN Jones - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Disaccharide (2) was a non-reducing sugar which could not be detected on paper chromatograms with the p-anisidine hydrochloride spray but reduced the silver nitrate spray reagent …
Number of citations: 17 pubs.rsc.org
M Maeda, H Shimahara, N Sugiyama - Agricultural and Biological …, 1980 - jstage.jst.go.jp
Agric. Biol. Chem., 44 (2), 245•`252,1980 245 Detailed Examination of the Branched Structure of Konjac Glucomannan* Page 1 Agric. Biol. Chem., 44 (2), 245•`252,1980 245 Detailed …
Number of citations: 304 www.jstage.jst.go.jp
MD Friedman, PL Stotter, TH Porter… - Journal of Medicinal …, 1973 - ACS Publications
… of a known procedure,4 p-anisidine hydrochloride (5) was … A mixture of 150 g (0.94 mol) of p-anisidine hydrochloride … p-anisidine hydrochloride) of colorless solid, mp 66-68 (lit.4 Further …
Number of citations: 40 pubs.acs.org
RC Bean, WZ Hassid - Journal of the American Chemical Society, 1955 - ACS Publications
… After spraying with p-anisidine hydrochloride, a red spot appeared on the chromatogram w'hich coincided with that of D-glucosy1-D-xylulo-side prepared by the action of sucrose …
Number of citations: 69 pubs.acs.org
JB Pridham - Nature, 1958 - nature.com
… bean seeds using (A) ethyl acetate/acetic acid/formic acid/water (9 ·0 : 1 ·5 : 0 ·5 : 2 ·0 v /v) and (B) ethyl acetate/pyridine/water (10: 4: 3 v/v) as solvents with p-anisidine hydrochloride as …
Number of citations: 27 www.nature.com
MG Ast, MT Bogert - Recueil des Travaux Chimiques des Pays …, 1935 - Wiley Online Library
… p-Anisidine hydrochloride, the initial material for the 6-methoxyseries, was subjected to the Herz reaction4). using the Hixson and Cauwenberg 5 ) procedure, except that a higher …
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.